Rhodinol is a colorless to pale yellow liquid with a distinct rose-like odor. It is a naturally occurring monoterpenoid alcohol, consisting of a mixture of two isomers: citronellol and geraniol. [] Rhodinol is primarily extracted from essential oils like citronella oil (obtained from Cymbopogon winterianus) and geranium oil (obtained from Pelargonium graveolens). [, , , ] The exact ratio of citronellol and geraniol in Rhodinol varies depending on its source and extraction method. []
Rhodinol's rose-like aroma makes it valuable in scientific research, particularly in fragrance and flavor industries. [, , , ] It serves as a crucial component in perfumes, cosmetics, and food flavorings. []
While Rhodinol is primarily extracted from natural sources, research explores synthetic approaches to its production. One study successfully synthesized Rhodinol by reducing citronellal, a major component of citronella oil, using sodium borohydride (NaBH4). [] The reduction was carried out both with ethanol as a solvent and without solvent, examining the impact of varying mole ratios of reactants. This method effectively converts citronellal to citronellol, contributing to the overall Rhodinol content. []
Another study reports isolating geraniol from Rhodinol using pyridinium dichromate (PDC) and sodium bisulfite (NaHSO3). [, ] This process selectively oxidizes geraniol to citral, leaving citronellol unchanged. The resulting mixture of citral and citronellol is then subjected to reduction using NaBH4 in ethanol to obtain geraniol. []
Esterification: Rhodinol can be esterified with organic acids, yielding citronellyl and geranyl esters with unique odor profiles. [] This reaction is significant in fragrance industries for generating specific aromas. One study achieved successful esterification using acetic anhydride with zeolite as a catalyst, obtaining a high yield of citronellyl acetate and geranyl acetate. []
Oxidation: Selective oxidation of Rhodinol targets the geraniol component, converting it to citral while leaving citronellol unaffected. [, , ] This selectivity is crucial for separating geraniol from citronellol. Several methods have been investigated, including: * PDC oxidation: This method uses PDC as the oxidizing agent, allowing selective oxidation of geraniol to citral. [, ] * H2O2-Pt black oxidation: This method employs hydrogen peroxide (H2O2) activated by platinum black, selectively oxidizing geraniol to citral. []
Chemically, rhodinol is primarily identified as 3,7-dimethyloct-7-en-1-ol (Chemical Formula: C₁₀H₂₀O; Molecular Weight: 156.27 g/mol). This structural definition positions it as a monoterpenoid alcohol featuring a characteristic hydroxyl group and a double bond within its branched hydrocarbon chain. The molecule exhibits stereoisomerism, with the (3S) enantiomer designated by CAS registry number 6812-78-8 and the racemic mixture identified as CAS 141-25-3 [1] [5] [7].
The nomenclature surrounding rhodinol reveals substantial complexity:
Table: Nomenclature and Composition of Common Rhodinol Types
Designation | Chemical Composition | CAS Number | Natural/Synthetic Origin |
---|---|---|---|
(3S)-Rhodinol | (3S)-3,7-Dimethyloct-7-en-1-ol (enantiopure) | 6812-78-8 | Predominantly synthetic |
Racemic Rhodinol | (±)-3,7-Dimethyloct-7-en-1-ol | 141-25-3 | Synthetic |
Rhodinol 70® | ~62% Citronellol, ~35% Geraniol, ~1% Nerol | 141-25-3 | Natural (Geranium fraction) |
Perfumery "Rhodinol" | Variable ratios of citronellol, geraniol, and nerol | Not fixed | Natural (Geranium/Citronella oils) |
It is scientifically noteworthy that 3,7-dimethyloct-7-en-1-ol does not occur substantively in nature as a discrete compound. Instead, it forms during the fractional distillation of natural oils through the isomerization of citronellol [1] [3] [9]. This thermochemical transformation underscores the interconnectedness of terpenoid chemistry in industrial processes.
The history of rhodinol is intrinsically linked to the development of modern perfumery, tracing its origins to late 19th-century investigations into the chemical constituents of fragrant botanicals. The substance was first identified in 1891 when researchers isolated what they believed to be a key alcohol from geranium oil (Pelargonium graveolens), naming it "rhodinol" for its prominent rosy scent reminiscent of Rosa species [3] [6].
The traditional and industrial applications of rhodinol reveal significant developments:
Table: Historical Timeline of Rhodinol Development
Period | Key Developments | Source Materials |
---|---|---|
1891 | Initial isolation from geranium oil; named "rhodinol" | Geranium oil (Pelargonium graveolens) |
Early 1900s | Identification as isomerized citronellol; early synthetic attempts | Rose oil, Geranium oil |
Mid-20th Century | Industrial-scale UV isomerization processes patented | Citronella oil, Synthetic precursors |
Late 20th Century | Shift toward fractional distillation of natural oils; IFRA restrictions implemented | Geranium, Citronella oils |
21st Century | High-purity enantiomeric forms; sustainable sourcing initiatives | Global botanical sources |
Rhodinol's use in consumer products falls under established regulatory frameworks that define its permissible applications and purity requirements:
This status permits its inclusion in food flavorings under 21 Code of Federal Regulations 172.515, which governs synthetic flavoring substances [2] [3] [4].
International Fragrance Association (IFRA):
These restrictions specifically target rhodinol's geraniol and citronellol constituents, which are recognized allergens [3] [4].
Food and Drug Administration (FDA):
Table: Regulatory Status of Rhodinol Across Organizations
Organization | Classification/Number | Scope of Regulation | Key Requirements/Limits |
---|---|---|---|
FEMA | GRAS 2980 | Safety in food flavors | Permitted for food use; purity standards apply |
JECFA | JECFA 1222 | International food additive safety | Evaluated in WHO Food Additives Series No. 52 (2004) |
IFRA | Restricted Substance | Safe use in fragrances | Category-specific limits (e.g., 12% max in fine fragrance) |
FDA | 21CFR172.515 | Permitted synthetic flavoring substances in food | Must meet FCC purity criteria |
The regulatory landscape reflects ongoing evaluations of rhodinol's safety profile, particularly concerning dermatological effects. These assessments balance its valuable sensory properties with consumer safety considerations, requiring manufacturers to adhere strictly to established concentration limits and purity standards across different product categories [3] [4].
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